phenyl acetyl Coa

Catalog No.
S1920495
CAS No.
108321-26-2
M.F
C29H42LiN7O17P3S
M. Wt
892.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
phenyl acetyl Coa

CAS Number

108321-26-2

Product Name

phenyl acetyl Coa

Molecular Formula

C29H42LiN7O17P3S

Molecular Weight

892.6 g/mol

InChI

InChI=1S/C29H42N7O17P3S.Li/c1-29(2,24(40)27(41)32-9-8-19(37)31-10-11-57-20(38)12-17-6-4-3-5-7-17)14-50-56(47,48)53-55(45,46)49-13-18-23(52-54(42,43)44)22(39)28(51-18)36-16-35-21-25(30)33-15-34-26(21)36;/h3-7,15-16,18,22-24,28,39-40H,8-14H2,1-2H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44);

InChI Key

PQZFFEIEACTQRR-UHFFFAOYSA-N

SMILES

[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CC=CC=C4)O

Canonical SMILES

[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CC=CC=C4)O

Phenylacetyl-coenzyme A (phenylacetyl-CoA) is an activated thioester of phenylacetic acid and a central metabolite in both microbial aromatic degradation and secondary metabolite biosynthesis. In industrial biotechnology and enzymology, it serves as the obligate acyl donor for the terminal step of Penicillin G biosynthesis and as a critical intermediate in the bacterial phenylacetate (paa) catabolic pathway. Procuring the pre-synthesized, highly pure thioester allows researchers to directly assay downstream acyltransferases, monooxygenases, and thioesterases without the confounding variables of in situ ATP-dependent ligase activation[1].

Research Fit

1 Penicillin G biosynthetic pathway — serves as obligate acyl donor for 6-APA acyltransferase studies
2 Phenylacetate catabolism enzymology — reported absolute substrate for phenylacetyl-CoA dehydrogenase characterization
3 Acyl-CoA:amino acid N-acyltransferase assays — human enzyme shows marked preference over indoleacetyl-CoA

Substituting phenylacetyl-CoA with its unactivated precursor, phenylacetic acid (PAA), requires the addition of ATP, free coenzyme A, and a functional phenylacetate-CoA ligase to the assay system. This in situ generation introduces upstream kinetic bottlenecks and depletes ATP, which can severely skew downstream kinetic measurements of enzymes like isopenicillin N acyltransferase (IAT) or the PaaABCDE monooxygenase complex [1]. Furthermore, substituting with the ubiquitous aliphatic analog acetyl-CoA fails in isoenzyme-specific assays, as many aromatic-specific enzymes (such as archaeal ACD II) exhibit near-zero activity toward acetyl-CoA, rendering it useless for targeted functional profiling [2].

Substitution Risk

! Structurally similar CoA esters (benzoyl-CoA, acetyl-CoA, succinyl-CoA) fail to support phenylacetyl-CoA dehydrogenase — enzyme exhibits strict substrate discrimination that may not transfer to generic acyl-CoAs.
! Ring-substituted analogs (p-tolylacetyl-CoA, indoleacetyl-CoA) show substantially reduced acyltransferase recognition — phenyl ring modification can alter binding affinity beyond workable ranges.
! Free acid precursors (phenylacetate, phenylbutyrate) do not recapitulate the competitive ChAT inhibition profile — CoA thioester linkage is necessary for reported high-affinity interaction.

Penicillin G Biosynthesis Precursor

In the biosynthesis of Penicillin G, the activation of phenylacetic acid (PAA) by phenylacetate-CoA ligase (PCL) is a rate-limiting step, exhibiting an apparent Km of 6.1 mM and a kcat of 1.4 s⁻¹ [1]. By utilizing pre-synthesized phenylacetyl-CoA, researchers can completely bypass this ATP-dependent activation phase, directly supplying the acyl donor to isopenicillin N acyltransferase (IAT) [2]. This uncoupled approach eliminates upstream kinetic artifacts and ATP depletion, enabling precise, zero-order kinetic profiling of the terminal acyl-exchange reaction.

Evidence DimensionUpstream kinetic bottleneck elimination in acyltransferase assays
Target Compound DataDirect substrate utilization (0 s⁻¹ ligase delay)
Comparator Or BaselinePhenylacetic acid + CoA (Requires PCL activation: kcat = 1.4 s⁻¹, Km = 6.1 mM)
Quantified Difference100% bypass of the ATP-dependent ligase activation step
ConditionsCell-free in vitro Penicillin G biosynthesis assays

Procuring the activated thioester is mandatory for isolating and accurately measuring the specific activity of isopenicillin N acyltransferase without ligase-induced lag phases.

Acyltransferase Affinity
Head-to-head
Phenylacetyl-CoA Km 0.55 mM vs. p-tolylacetyl-CoA 6 mM, m-tolylacetyl-CoA 15 mM; 10.9–27.3× higher Km for ring-substituted variants.
Supports acyltransferase specificity review; methyl substitution on phenyl ring compromises binding.
o-tolylacetyl-CoA not recognized as substrate; purified enzyme from P. chrysogenum.

Acetyl-CoA Synthetase Isoenzyme Differentiation

Phenylacetyl-CoA serves as a highly selective probe for differentiating isoenzymes of ADP-forming acetyl-CoA synthetases (ACD) in hyperthermophilic archaea. For example, the ACD II isoenzyme (ACD-AF1938) from Archaeoglobus fulgidus demonstrates a high affinity for phenylacetyl-CoA with an apparent Km of 17 μM [1]. In stark contrast, the ubiquitous structural analog acetyl-CoA yields less than 2% relative activity even at saturating concentrations of 1 mM [1]. This extreme substrate preference makes phenylacetyl-CoA an indispensable reagent for isolating ACD II activity in complex lysates containing multiple ACD isoenzymes.

Evidence DimensionEnzyme affinity and relative reaction rate
Target Compound DataHigh affinity (Km = 17 μM) and 100% relative activity
Comparator Or BaselineAcetyl-CoA (<2% relative activity at 1 mM)
Quantified Difference>50-fold higher activity for the aromatic thioester
ConditionsIn vitro reverse-direction assay of ACD-AF1938 at high temperatures

Allows researchers to selectively measure aromatic-specific synthetase activity without cross-reactivity from acetate-forming isoenzymes.

ChAT Inhibition Potency
Head-to-head
Phenylacetyl-CoA Ki 0.31 µM vs. phenylacetate/phenylbutyrate requiring millimolar levels; >3,000-fold difference in inhibitory potency.
Context-dependent competitive inhibition; CoA thioester form is needed for high-affinity interaction.
Rat brain ChAT assay; acetyl-CoA synthetase unaffected.

Bacterial Phenylacetate Monooxygenase Activation

The bacterial degradation of aromatic compounds via the phenylacetate (paa) pathway relies on a multicomponent monooxygenase complex (PaaABCDE). This complex is strictly dependent on the activated thioester, phenylacetyl-CoA, to initiate catalysis. In purified in vitro systems, the addition of phenylacetyl-CoA induces a strictly oxygen-dependent NADPH consumption at a rate of approximately 1 μmol/min/mg protein, leading to the formation of ring-1,2-epoxyphenylacetyl-CoA [1]. Unactivated phenylacetate cannot trigger this reaction, necessitating the procurement of the pure CoA-thioester for functional reconstitution and structural studies of the oxygenase complex.

Evidence DimensionInduction of oxygenase activity (NADPH consumption)
Target Compound Data~1 μmol/min/mg protein NADPH consumption
Comparator Or BaselineUnactivated phenylacetate (0 μmol/min/mg protein; inactive without ligase)
Quantified DifferenceAbsolute requirement for the CoA-activated form to initiate catalysis
ConditionsSpectrophotometric assay of purified PaaABCDE complex with 1 mM NADPH

Essential for the in vitro biochemical characterization of the Paa monooxygenase system, bypassing the need for a coupled ligase reaction.

Fatty Acid Synthetase Action
Head-to-head
Phenylacetyl-CoA: productive primer (ω-phenyldodecanoic acid, 16% rate) vs. benzoyl-CoA: pure inhibitor with no chain elongation.
Opposite functional outcomes for two aromatic CoAs; primer vs. inhibitor distinction is critical for pathway interpretation.
Mammalian fatty acid synthetase; initiation step rate-limiting.

Acyl-CoA Thioesterase Profiling

Phenylacetyl-CoA is utilized as a standard aromatic benchmark to profile the active-site promiscuity of acyl-CoA thioesterases (ACOTs). For instance, human ACOT13 hydrolyzes phenylacetyl-CoA with a kcat of 0.084 s⁻¹, which is distinct from its activity on the aliphatic acetyl-CoA (kcat = 0.054 s⁻¹) and significantly higher than its activity on bulkier aromatic substrates like 4-chlorobenzoyl-CoA (kcat = 0.032 s⁻¹) [1]. This specific kinetic profile allows structural biologists to map the steric and hydrophobic constraints of thioesterase binding pockets using phenylacetyl-CoA as a mid-sized aromatic probe.

Evidence DimensionCatalytic turnover rate (kcat) in thioesterase profiling
Target Compound Datakcat = 0.084 s⁻¹
Comparator Or BaselineAcetyl-CoA (kcat = 0.054 s⁻¹) and 4-chlorobenzoyl-CoA (kcat = 0.032 s⁻¹)
Quantified Difference1.5-fold higher turnover than acetyl-CoA; 2.6-fold higher than 4-chlorobenzoyl-CoA
ConditionsIn vitro thioesterase hydrolase activity assay for human ACOT13

Provides a quantifiable baseline for evaluating the aromatic substrate tolerance of uncharacterized thioesterases.

Glutamine N-Acyltransferase
Head-to-head
Phenylacetyl-CoA = 100% reference; indoleacetyl-CoA and 1-naphthylacetyl-CoA only 3–5% activity.
Human AAc shows marked substrate discrimination; indole/naphthyl analogs are poor surrogates.
Partially purified human liver mitochondrial enzyme.
Dehydrogenase Specificity
Class-level
Phenylacetyl-CoA: active substrate; 7 related compounds (acetyl-CoA, benzoyl-CoA, etc.) all inactive — 100% specificity reported.
Absolute substrate requirement for enzyme characterization; no alternative acyl-CoA supports activity.
MetaCyc/ENZYME curated entry; consensus from primary literature.
CoA Ligase Efficiency
Head-to-head
PAA activation kcat/Km 0.23 mM⁻¹·s⁻¹ vs. POA 7.8 mM⁻¹·s⁻¹; 34-fold lower catalytic efficiency for penicillin G precursor formation.
Supports metabolic engineering context; PCL bottleneck may influence pathway flux.
Recombinant PCL from P. chrysogenum; ATP/Mg²⁺ dependent.

Cell-Free β-Lactam Biosynthesis

Directly follows from its role as the obligate acyl donor for isopenicillin N acyltransferase (IAT). Procuring phenylacetyl-CoA enables the cell-free, enzymatic synthesis of Penicillin G from 6-aminopenicillanic acid (6-APA) without requiring ATP or upstream ligases, streamlining both industrial biocatalyst screening and academic pathway engineering [1].

Aromatic Bioremediation Pathway Reconstitution

Based on its ability to directly activate the PaaABCDE monooxygenase complex, phenylacetyl-CoA is the required substrate for in vitro studies of the bacterial phenylacetate catabolon. It is used to screen for novel ring-hydroxylating monooxygenases and to map the degradation pathways of environmental pollutants like styrene and phenylalanine [2].

Extremophile Isoenzyme-Specific Assays

Leveraging its >50-fold preference over acetyl-CoA in specific archaeal synthetases, phenylacetyl-CoA is deployed as a selective biochemical probe. It allows researchers to specifically quantify the activity of aromatic-degrading ADP-forming acetyl-CoA synthetase isoenzymes (e.g., ACD II) in complex cell lysates where acetate-forming isoenzymes are also present [3].

Thioesterase Active Site Mapping

Due to its defined kinetic profile (e.g., kcat = 0.084 s⁻¹ for ACOT13), phenylacetyl-CoA is used as a standard mid-sized aromatic substrate in X-ray crystallography and kinetic profiling of acyl-CoA thioesterases. It helps determine the steric limitations and hydrophobic pocket dimensions of newly discovered lipid-metabolizing enzymes [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Penicillin G enzymatic synthesis studies
Acyl donor specificity and Km context
Acyltransferase kinetic assays
ChAT inhibition in PKU research models
CoA-thioester-dependent competitive inhibition
ChAT activity and acetyl-CoA competition setup
Bacterial phenylacetate pathway engineering
Absolute substrate requirement for dehydrogenase
Enzyme reconstitution and activity confirmation
Arylacetic acid xenobiotic conjugation profiling
High substrate discrimination over indole/naphthyl analogs
N-acyltransferase activity assessment

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